2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the bromophenyl groups. The pyrimidine ring is then synthesized and functionalized with the methoxyphenyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions can be carefully controlled. The use of automated systems to monitor and adjust reaction conditions such as temperature, pressure, and pH would be essential to maintain consistency and efficiency. Additionally, purification processes such as crystallization, distillation, or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole and pyrimidine rings.
Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural properties that may interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological systems, including its potential neurotoxic effects.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound shares the pyrazole and bromophenyl groups but differs in its overall structure and functional groups.
Other Pyrazole Derivatives: Various pyrazole derivatives with different substituents have been studied for their biological activities and chemical properties
Uniqueness
2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of bromophenyl, methoxyphenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H17Br2F3N4O |
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Molecular Weight |
630.3 g/mol |
IUPAC Name |
2-[3,5-bis(3-bromophenyl)pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H17Br2F3N4O/c1-37-21-10-4-6-17(13-21)22-15-25(27(30,31)32)34-26(33-22)36-24(18-7-3-9-20(29)12-18)14-23(35-36)16-5-2-8-19(28)11-16/h2-15H,1H3 |
InChI Key |
PQMLBKDORODAKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br)C(F)(F)F |
Origin of Product |
United States |
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